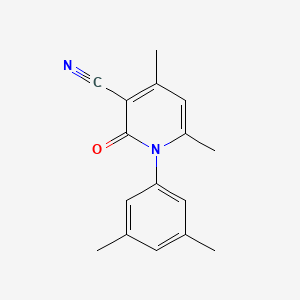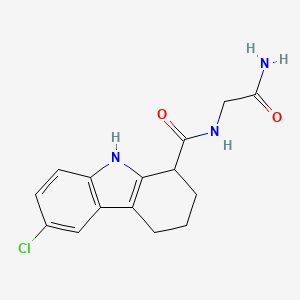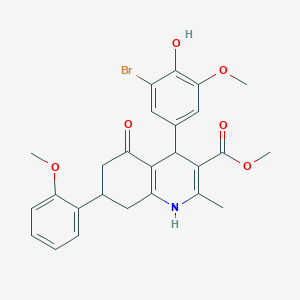![molecular formula C20H22N6O3S B14948237 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B14948237.png)
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes isopropoxyphenyl, methoxyphenyl, and tetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the isopropoxyphenyl and methoxyphenyl derivatives, followed by the introduction of the tetrazolyl group. The final step involves the condensation of these intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic reactions, controlled temperature, and pressure conditions, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary but often include controlled temperature and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazide derivatives and tetrazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22N6O3S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[(Z)-(2-propan-2-yloxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N6O3S/c1-14(2)29-18-7-5-4-6-15(18)12-21-22-19(27)13-30-20-23-24-25-26(20)16-8-10-17(28-3)11-9-16/h4-12,14H,13H2,1-3H3,(H,22,27)/b21-12- |
InChI Key |
REEMRQMZBKUYOU-MTJSOVHGSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=N\NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=NNC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14948157.png)
![Bis[3-(diethylamino)propyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B14948158.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enamide](/img/structure/B14948164.png)

![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948178.png)
![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide](/img/structure/B14948182.png)

![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B14948228.png)
![ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948241.png)

![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
